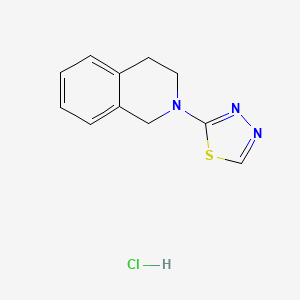

2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride

Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 3,4-dihydroisoquinoline moiety, with a hydrochloride salt enhancing its solubility and stability. Applications are inferred from structurally related compounds, which exhibit antimicrobial, anticancer, and central nervous system (CNS) modulation properties .

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,4-thiadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S.ClH/c1-2-4-10-7-14(6-5-9(10)3-1)11-13-12-8-15-11;/h1-4,8H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSVIPUDMJYSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NN=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride generally involves a multi-step process, starting from commercially available precursors. The key steps include the formation of the dihydroisoquinoline core, followed by the introduction of the thiadiazole ring. Typical reaction conditions involve the use of strong bases, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound requires scalable and efficient synthetic routes. Typically, this involves optimizing the reaction conditions to maximize yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride involves modular strategies combining thiadiazole ring formation with dihydroisoquinoline functionalization. Key steps include:

a. Thiadiazole Core Synthesis

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or hydrazinecarbothioamides. For example:

-

Intermediate Formation : Hydrazinecarbothioamide derivatives (e.g., N-arylhydrazinecarbothioamides) react with carbon disulfide (CS₂) under alkaline conditions (e.g., NaOH) to yield 1,3,4-thiadiazole-2-thiol intermediates .

-

Microwave-Assisted Cyclization : Microwave irradiation enhances reaction efficiency and yield for thiadiazole derivatives .

b. Dihydroisoquinoline Functionalization

The dihydroisoquinoline moiety is introduced via nucleophilic substitution or coupling reactions:

-

Alkylation : Thiadiazole intermediates react with 3,4-dihydroisoquinoline derivatives in the presence of alkyl halides (e.g., bromoethyl isoquinoline) under basic conditions .

-

Schiff Base Formation : Condensation of thiadiazole amines with ketones or aldehydes derived from dihydroisoquinoline .

Example Reaction

textThiadiazole-2-thiol + 3,4-Dihydroisoquinoline bromide → 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole (Free Base) Free Base + HCl → Hydrochloride Salt

Functionalization Reactions

The compound undergoes diverse functional group transformations:

Key Reaction Mechanisms

-

Thiadiazole-Alkylation : The sulfur atom in the thiadiazole ring acts as a nucleophile, attacking electrophilic carbons in dihydroisoquinoline halides (SN2 mechanism) .

-

Acid-Base Reactions : Protonation of the thiadiazole nitrogen or dihydroisoquinoline tertiary amine forms stable hydrochloride salts .

Characterization Data

-

¹H NMR : Peaks at δ 2.8–3.2 ppm (dihydroisoquinoline CH₂), δ 7.1–8.3 ppm (aromatic protons) .

-

Mass Spectrometry : Molecular ion peak at m/z 290–310 (free base), +35/37 isotopic pattern for hydrochloride .

Stability and Reactivity Insights

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. The incorporation of the 2-(3,4-dihydroisoquinolin-2(1H)-yl) group into the thiadiazole framework has been shown to enhance this activity. Studies suggest that compounds with this structure can serve as effective lead compounds for the development of new antimicrobial agents against various pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Microbial Target | Activity Level | Reference |

|---|---|---|---|

| Compound A | E. coli | High | |

| Compound B | S. aureus | Moderate | |

| Compound C | C. albicans | High |

Anticancer Activity

The 1,3,4-thiadiazole scaffold has also been identified as a promising structure for anticancer drug development. Several studies have synthesized novel analogues that demonstrate cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown effectiveness in sensitizing resistant cancer cells to apoptosis . The structural modifications involving the dihydroisoquinoline moiety appear to contribute significantly to the anticancer properties.

Case Study: Anticancer Activity in Lung Cancer Cells

In a specific study focusing on lung cancer cells (H1299), a derivative of the compound was able to sensitize these cells to TRAIL-mediated apoptosis, indicating potential for therapeutic application in resistant cancer types .

Neuroprotective Effects

Emerging research suggests that compounds containing the dihydroisoquinoline structure may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The antioxidant activity associated with these compounds could provide a protective effect on neuronal cells .

Synthesis and Structural Modifications

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride typically involves multi-step processes that allow for structural modifications to enhance biological activity. The reactivity of the thiadiazole ring allows for various substitutions that can be tailored for specific therapeutic targets.

Table 2: Synthetic Pathways and Modifications

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of thiadiazole ring from precursors |

| 2 | Substitution | Introduction of dihydroisoquinoline moiety |

| 3 | Functionalization | Modifications to improve solubility and potency |

Future Directions and Research Opportunities

Given the promising biological activities associated with this compound, further research is warranted to explore:

- Mechanistic Studies: Understanding the mechanisms underlying its antimicrobial and anticancer activities.

- In Vivo Studies: Evaluating efficacy and safety profiles in animal models.

- Formulation Development: Investigating suitable formulations for improved bioavailability.

Mechanism of Action

The mechanism by which 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate various biological pathways, including signal transduction and metabolic processes. Detailed studies are necessary to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Benzothiazole-Isoquinoline Derivatives (4a–4p)

These compounds, described in and , replace the thiadiazole ring with a benzothiazole-acetamide linker. Key substituents (e.g., methoxy, nitro, halogen) on the benzothiazole moiety significantly alter electronic properties and bioactivity. For example:

- N-(6-nitrobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4n) exhibits a melting point of 251.2°C and 93.1% HPLC purity, suggesting high thermal stability and synthetic efficiency .

- N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4m) demonstrates enhanced solubility due to the electronegative fluorine atom .

This structural difference may influence pharmacokinetics, such as membrane permeability or metabolic stability.

Commercial Dihydroisoquinoline Hydrochlorides

- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine hydrochloride (): Features a branched alkylamine chain instead of thiadiazole, likely enhancing CNS penetration due to increased lipophilicity .

- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride (): Simpler linear structure (C12H19ClN2, molar mass 226.75) with applications in receptor-binding studies .

Comparison with Target Compound :

The thiadiazole ring introduces additional hydrogen-bonding sites (N and S atoms), which may improve target selectivity compared to the alkylamine-based analogues.

Physico-Chemical Properties

Key Observations :

- Thiadiazole-based compounds are expected to exhibit higher polarity than benzothiazole derivatives due to the sulfur-rich heterocycle.

- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogues.

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, antimicrobial effects, and potential applications in cancer therapy.

Chemical Structure and Synthesis

The structure of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride features a thiadiazole ring fused with a dihydroisoquinoline moiety. The synthesis typically involves the reaction of thiosemicarbazide with carbon disulfide to form the thiadiazole nucleus, followed by functionalization at the 2-position with the isoquinoline derivative.

Anticonvulsant Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticonvulsant properties. For example:

- A study demonstrated that compounds derived from the 1,3,4-thiadiazole scaffold showed protection rates of 66.67% and 80% in MES and PTZ models at doses of 100 mg/kg respectively .

- Specific derivatives have shown effective modulation of GABAergic systems and voltage-gated ion channels, which are crucial for seizure control .

Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives has also been extensively studied:

- A review highlighted that various 1,3,4-thiadiazole derivatives possess potent antibacterial and antifungal properties. The minimum inhibitory concentrations (MICs) for several derivatives were reported to be lower than that of standard antibiotics .

- The presence of the thiadiazole ring enhances the interaction with microbial targets due to its electron-deficient nature.

Anticancer Potential

The anticancer effects of 1,3,4-thiadiazole derivatives are promising:

- Recent studies have shown that certain compounds exhibit cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. For instance, a derivative demonstrated an IC50 value of 15 nM against HDAC1 cell lines .

- Structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the thiadiazole ring can enhance anticancer activity .

Case Studies

Several case studies illustrate the efficacy of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride:

| Study | Findings | Model Used |

|---|---|---|

| Aliyu et al. (2021) | Protection rates of 66.67% (MES) and 80% (PTZ) | MES and PTZ models |

| Dogan et al. (2002) | Maximum protection by certain derivatives at ED50 values of 33 mg/kg | Anticonvulsant activity |

| Liu et al. (2020) | Compounds showed significant anti-proliferative effects on cancer cell lines | In vitro cancer assays |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,4-thiadiazole hydrochloride, and how can reaction efficiency be optimized?

- Answer : The synthesis of thiadiazole derivatives typically involves cyclization reactions between thiosemicarbazides and carboxylic acids or their derivatives under acidic conditions. For example, analogous compounds like tetrahydroquinoline derivatives are synthesized via nucleophilic substitution or condensation reactions with thiadiazole precursors . Optimization can leverage statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) while minimizing experimental iterations. This approach aligns with methodologies applied in chemical process optimization for structurally similar heterocycles .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Answer : Structural confirmation requires a combination of H/C NMR for elucidating the tetrahydroisoquinoline and thiadiazole moieties, IR spectroscopy for functional group analysis (e.g., C-N stretching in thiadiazole), and HPLC-MS for purity assessment. Melting point determination and elemental analysis (CHN) are critical for validating crystalline forms, as demonstrated in studies of structurally related compounds .

Q. What preliminary biological screening assays are relevant for this compound?

- Answer : Initial pharmacological profiling should focus on antimicrobial (e.g., MIC assays against Gram-positive/negative bacteria) and cytotoxic activity (e.g., MTT assays on cancer cell lines). For example, thiadiazole derivatives often exhibit activity via enzyme inhibition (e.g., kinase or protease targets), which can be evaluated using fluorescence-based enzymatic assays .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

- Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, while molecular docking identifies potential binding modes to biological targets (e.g., bacterial enzymes or cancer-related kinases). Quantum mechanical reaction path searches, as employed by ICReDD, enable rapid screening of synthetic pathways and transition states, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in biological activity data across studies?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or cellular models. A meta-analysis using standardized protocols (e.g., OECD guidelines) and cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) is recommended. Statistical tools like multivariate regression can isolate confounding variables .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Answer : Process intensification techniques, such as flow chemistry or membrane-based separation (e.g., nanofiltration), can improve scalability. Reaction fundamentals and reactor design principles (CRDC subclass RDF2050112) emphasize optimizing mass/heat transfer in continuous systems. Pilot-scale trials with inline analytics (e.g., PAT tools) ensure robustness .

Q. How can mechanistic studies elucidate the compound’s reactivity in biological systems?

- Answer : Isotopic labeling (e.g., C or H) tracks metabolic pathways, while advanced MS/MS fragmentation identifies reactive intermediates. For example, studies on tetrahydroisoquinoline analogs use cytochrome P450 inhibition assays to probe metabolic stability .

Data Contradiction Analysis Framework

- Step 1 : Compare experimental protocols (e.g., solvent polarity, temperature gradients) across studies to identify methodological outliers .

- Step 2 : Validate results using independent techniques (e.g., X-ray crystallography vs. NMR for structural confirmation) .

- Step 3 : Apply machine learning models to large datasets (e.g., PubChem bioassays) to detect trends obscured by noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.